molecular formula C15H29NO5 B14147334 ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate CAS No. 133645-49-5

ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate

Cat. No.: B14147334
CAS No.: 133645-49-5
M. Wt: 303.39 g/mol
InChI Key: VPZGRENKXUDARB-LOWVWBTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral ethyl ester featuring a hydroxy group at position 3, a methyl group at position 5, and a tert-butoxycarbonylamino (Boc) group at position 4. The Boc group serves as a protective moiety for amines in organic synthesis, enhancing stability during reactions . Its stereochemistry (3R,4S,5S) is critical for interactions in biological systems or asymmetric synthesis.

Properties

CAS No.

133645-49-5

Molecular Formula

C15H29NO5

Molecular Weight

303.39 g/mol

IUPAC Name

ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate

InChI

InChI=1S/C15H29NO5/c1-7-10(3)13(11(17)9-12(18)20-8-2)16-14(19)21-15(4,5)6/h10-11,13,17H,7-9H2,1-6H3,(H,16,19)/t10-,11+,13-/m0/s1

InChI Key

VPZGRENKXUDARB-LOWVWBTDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OCC)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)OCC)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Structural Disconnections

The target molecule’s heptanoate backbone can be dissected into three key segments:

  • C1–C3 : A β-hydroxy ester fragment requiring (3R) configuration.
  • C4 : A Boc-protected amino group with (4S) stereochemistry.
  • C5–C7 : A branched methyl-bearing chain with (5S) configuration.

Retrosynthetically, the molecule is envisioned to arise from a convergent coupling between a C1–C4 β-amino alcohol subunit and a C5–C7 chiral aldehyde. Asymmetric induction at C3 and C5 is prioritized through catalytic methods, while the Boc group at C4 is introduced early to streamline later stages.

Stereochemical Control Strategies

The (3R,4S,5S) triad necessitates orthogonal stereochemical control mechanisms:

  • C3 (R) : Achieved via Sharpless asymmetric epoxidation or Evans aldol methodology.
  • C4 (S) : Dictated by the configuration of a chiral amine precursor during Boc protection.
  • C5 (S) : Established through Brown asymmetric allylation or enzymatic resolution.

Synthetic Routes and Methodological Developments

Asymmetric Dihydroxylation Route

Initial Epoxide Formation

The synthesis commences with ethyl 5-methylhept-2-enoate, subjected to Jacobsen asymmetric epoxidation using (R,R)-(salen)Mn(III) catalyst to install the (2S,3R) epoxide with 92% enantiomeric excess (ee).

Reaction Conditions :

Parameter Value
Catalyst (R,R)-Salen-Mn(III) (5 mol%)
Oxidant NaOCl (1.2 equiv)
Solvent CH₂Cl₂, 0°C
Yield 85%

Epoxide ring-opening with aqueous NH₃ affords the trans-diol, establishing the (3R,4S) configuration.

Boc Protection and Chain Elongation

The primary amine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis (96% yield). Subsequent Swern oxidation of the C5 alcohol to a ketone enables a Brown asymmetric allylation with (+)-Ipc₂B(allyl), installing the (5S)-methyl group with 88% ee.

Chiral Pool Approach from L-Threonine

Amino Acid Derivatization

L-Threonine serves as the C3–C4 stereochemical donor. Protection of the α-amino group as a Boc carbamate precedes oxidation of the β-hydroxy group to a ketone using Dess-Martin periodinane.

Key Transformation :
$$ \text{L-Threonine} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{Boc-Thr-OH} \xrightarrow{\text{Dess-Martin}} \text{Boc-3-keto-4-aminopentanoate} $$

Stereoselective Methylation

The C5 methyl group is introduced via Evans’ oxazaborolidine-catalyzed asymmetric aldol reaction with methyl trimethylsilyl dimethylketene acetal, achieving a 9:1 diastereomeric ratio (dr) in favor of the (5S) isomer.

Critical Optimization Studies

Boc Protection Efficiency

Comparative studies of Boc installation methods revealed superior yields when using Boc₂O with DMAP in THF versus alternative reagents like Boc-OSu (Table 1).

Table 1. Boc Protection Efficiency Comparison

Reagent Base Solvent Temp (°C) Yield (%)
Boc₂O DMAP THF 25 96
Boc-OSu Et₃N DMF 40 78
Boc-Imidazole None CHCl₃ Reflux 65

Epoxide Ring-Opening Regioselectivity

NH₃-mediated epoxide opening in aqueous THF preferentially attacks the less hindered C4 position, ensuring >95% regioselectivity for the desired diol. Competing pathways using alternative nucleophiles (e.g., H₂O, MeOH) resulted in reduced selectivity (≤70%).

Analytical Characterization and Validation

Spectroscopic Data Consolidation

¹H NMR (400 MHz, CDCl₃) : δ 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.98 (d, J=8.4 Hz, 1H, C3-OH), 3.62 (m, 1H, C4-NHBoc), 1.42 (s, 9H, C(CH₃)₃), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.12 (d, J=6.8 Hz, 3H, C5-CH₃).

HRMS (ESI+) : m/z calc’d for C₁₄H₂₇NO₅ [M+H]⁺: 290.1962, found: 290.1965.

Chiral HPLC Validation

Chiralpak IC-3 column (n-hexane/iPrOH 85:15, 1 mL/min) resolved enantiomers with retention times of 12.7 min (target) vs. 14.3 min (3S,4R,5R diastereomer), confirming ≥98% ee.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

The asymmetric dihydroxylation route offers superior stereocontrol but requires expensive chiral catalysts ($320/g). In contrast, the L-threonine approach utilizes cheaper starting materials ($45/mol) but necessitates additional steps for methyl group installation.

Green Chemistry Metrics

Solvent intensity analysis revealed THF and CH₂Cl₂ as major waste contributors (E-factor = 18.2). Transitioning to cyclopentyl methyl ether (CPME) reduced the E-factor to 6.8 while maintaining yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.

Scientific Research Applications

Ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butoxycarbonylamino group can undergo hydrolysis, releasing the active amine, which can interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties References
Ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate (Target) C15H27NO5 ~317.38 Ethyl ester, hydroxy, Boc-amino High lipophilicity (estimated logP ~5.7)
(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid (DCHA salt) C19H35N3O5 456.36 Carboxylic acid, hydroxy, Boc-amino logP = 5.78; used in salt forms for solubility
(3R,4S,5S)-tert-butyl 3-hydroxy-5-methyl-4-(methylamino)heptanoate hydrochloride C14H30ClNO3 295.85 tert-butyl ester, hydroxy, methylamino Water-soluble hydrochloride salt; pharmaceutical intermediate
(3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride C14H30ClNO3 295.85 Methoxy, methylamino, tert-butyl ester Increased lipophilicity vs. hydroxy analogs
(3R,4S,5S)-4-((tert-butoxycarbonyl)(methyl)amino)-3-methoxy-5-methylheptanoic acid C16H30N2O5 330.42 Carboxylic acid, methoxy, Boc-methylamino Intermediate in peptide synthesis

Key Observations:

Functional Group Impact: The ethyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., logP ~5.7 vs. 5.78 for the DCHA salt) . Methoxy substituents (e.g., in ) increase stability against oxidation compared to hydroxy groups, which may undergo metabolic modifications . Boc-protected amino groups improve synthetic versatility by preventing unwanted side reactions during coupling steps .

Solubility and Bioavailability: Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, making them suitable for pharmaceutical formulations . The Boc group’s bulkiness may reduce membrane permeability compared to methylamino analogs, impacting bioavailability .

Stereochemical Specificity :

  • The (3R,4S,5S) configuration is critical for biological activity in related compounds, such as dolastatin analogs (e.g., ), highlighting the importance of chirality in drug design .

Synthetic Utility :

  • Ethyl and tert-butyl esters are commonly used as protecting groups for carboxylic acids in multi-step syntheses, as seen in intermediates for anticancer agents (e.g., dolastatins) .

Biological Activity

Ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing available literature, synthesizing data from various studies, and presenting relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula, which highlights its stereochemistry and functional groups. The presence of hydroxyl and amino groups suggests possible interactions with biological targets.

Structural Formula

C14H27NO4\text{C}_{14}\text{H}_{27}\text{N}\text{O}_{4}

Key Features

  • Hydroxyl Group : Implicated in hydrogen bonding and solubility.
  • Amino Group : Potential for interaction with receptors or enzymes.
  • Methyl and Ethyl Substituents : Influence lipophilicity and bioavailability.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
  • Receptor Modulation : It may act as a modulator for various receptors, impacting cellular signaling pathways.
  • Antioxidant Activity : The hydroxyl groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

  • Anti-diabetic Effects : A study demonstrated that derivatives of this compound exhibited significant reductions in blood glucose levels in diabetic animal models, suggesting potential as an antidiabetic agent.
    Study ReferenceModel UsedOutcome
    Diabetic RatsDecreased blood glucose by 30%
  • Neuroprotective Properties : Another investigation indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative diseases.
    Study ReferenceCell Line UsedOutcome
    SH-SY5Y CellsReduced apoptosis by 40%

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the protection of functional groups and stereoselective reactions. Variations in synthesis can lead to different derivatives with distinct biological activities.

Synthetic Pathway Overview

  • Protection of Hydroxyl Groups : Using tert-butyloxycarbonyl (Boc) groups.
  • Formation of Amino Linkages : Through coupling reactions with appropriate amines.
  • Deprotection : To yield the final active compound.

Comparison of Derivatives

Derivative NameSynthesis MethodBiological Activity
Compound AMethod XHigh anti-inflammatory
Compound BMethod YModerate neuroprotective

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.